molecular formula C16H10ClFN2OS B14245516 Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- CAS No. 313274-50-9

Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-

Cat. No.: B14245516
CAS No.: 313274-50-9
M. Wt: 332.8 g/mol
InChI Key: VLNZEFLXKYQTSC-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- is a synthetic organic compound belonging to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group, a thiazolyl ring, and a fluorine atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- typically involves the condensation of 4-chlorophenylamine with 2-thiazolylcarboxylic acid, followed by the introduction of a fluorine atom. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The thiazolyl ring and the fluorine atom play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide
  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro- stands out due to the presence of the thiazolyl ring and the fluorine atom, which confer unique chemical and biological properties. These structural features enhance its stability, binding affinity, and specificity, making it a valuable compound in various applications.

Properties

CAS No.

313274-50-9

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H10ClFN2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)

InChI Key

VLNZEFLXKYQTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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